REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([C:11]([CH2:22][CH:23]([CH3:25])[CH3:24])([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH:8]([CH3:10])[CH3:9].Cl>C(OCC)C>[CH2:7]([C:11]([CH2:22][CH:23]([CH3:25])[CH3:24])([CH2:12][OH:13])[CH2:17][OH:18])[CH:8]([CH3:10])[CH3:9] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(C(=O)OCC)(C(=O)OCC)CC(C)C
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with intensely stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxing for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
After remove ethyl ether from the extract, 2,2-diisobutyl-1,3-propandiol as a white solid
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)C(CO)(CO)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |